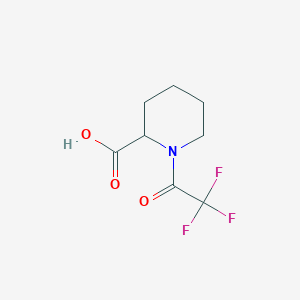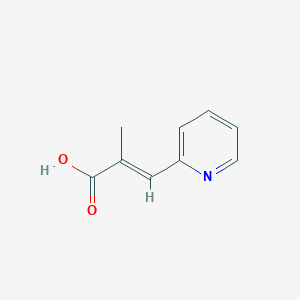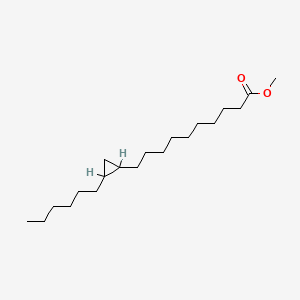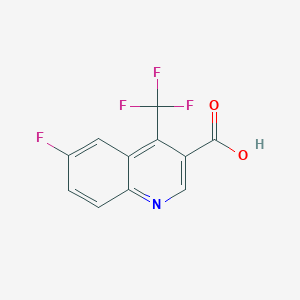![molecular formula C12H15NO B3146329 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 59663-81-9](/img/structure/B3146329.png)
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one
Vue d'ensemble
Description
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one is a heterocyclic compound with a unique structure that combines elements of both cyclopentane and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of various materials and chemicals, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and applications.
1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl: This compound shares a similar backbone but has different substituents, leading to distinct chemical properties and uses.
1,2,3,4,5,6,7,8-octahydroacridine: Another related compound with a similar cyclic structure but different nitrogen positioning and functional groups.
The uniqueness of this compound lies in its specific combination of cyclopentane and quinoline elements, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,2,3,5,6,7,8,9-octahydrocyclopenta[c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDWWSMFSQNAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)
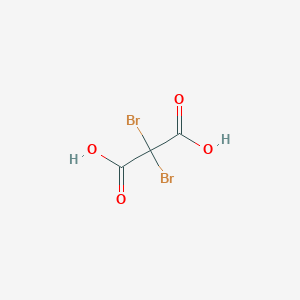
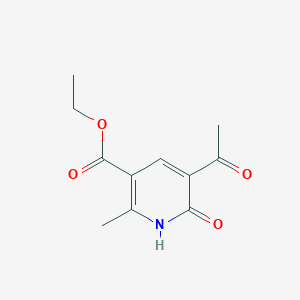
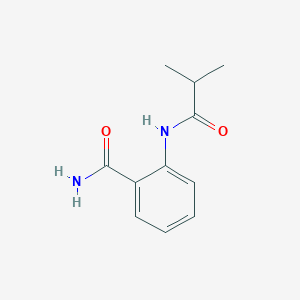
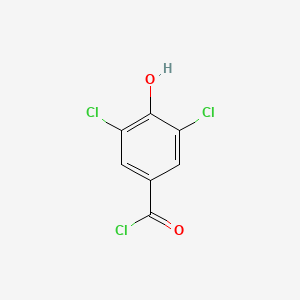
![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)
